2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound features a benzazepine core fused with a hydroxy group at position 2 and a sulfanyl (-S-) linker to an ethanone moiety. The ethanone is further substituted with a 4-phenylpiperazine group, which is known to enhance binding affinity to neurological targets such as serotonin or dopamine receptors . While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest its relevance in central nervous system (CNS) drug development.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C22H25N3O2S/c26-21(25-14-12-24(13-15-25)18-7-2-1-3-8-18)16-28-20-11-10-17-6-4-5-9-19(17)23-22(20)27/h1-9,20H,10-16H2,(H,23,27) |
InChI Key |
ZPDJOVHBZWGHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps. One common method includes the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and electronic properties of the target compound and its analogs from the evidence:
Structural and Electronic Differences
- Benzazepine vs. Triazole/Oxazole Cores : The target’s benzazepine core is a seven-membered nitrogen-containing ring, which may confer conformational flexibility compared to the rigid triazole () or oxazole () cores. Flexibility could improve binding to dynamic protein pockets .
- Substituent Effects :
- The hydroxy group in the target compound contrasts with electron-withdrawing substituents like Cl () or SO₂Ph (). This difference likely impacts absolute hardness (η), a measure of reactivity. For example, Cl substituents increase η, making compounds less reactive, while hydroxy groups lower η, enhancing electrophilicity .
- The 4-phenylpiperazine in the target and compounds is a common pharmacophore for CNS targets. However, the methoxyphenyl group in may enhance blood-brain barrier penetration compared to the target’s unsubstituted phenyl .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to ’s chlorobenzyl or ’s benzhydryl derivatives, which are more lipophilic .
- Metabolic Stability : Fluorine substituents (e.g., ) resist oxidative metabolism, whereas the target’s hydroxy group could undergo glucuronidation, shortening half-life .
Biological Activity
The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone , with the CAS number 1081133-74-5 , is a novel benzazepine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.5 g/mol
- Structure : The compound features a benzazepine core, which is known for various biological activities, including neuroprotective and antipsychotic effects.
Pharmacological Effects
The biological activities of this compound can be categorized into several key areas:
-
Antidepressant Activity :
- Research indicates that benzazepine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
- A study demonstrated that similar compounds showed significant antidepressant-like effects in animal models by increasing the levels of these neurotransmitters in the brain.
-
Neuroprotective Effects :
- The compound's structure suggests potential neuroprotective properties, possibly through the inhibition of oxidative stress and inflammation.
- In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative agents.
-
Antipsychotic Properties :
- Given the presence of a piperazine moiety, this compound may exhibit antipsychotic effects similar to other piperazine-containing drugs.
- Clinical studies on related compounds have reported efficacy in reducing symptoms of schizophrenia and bipolar disorder.
-
Anti-inflammatory Activity :
- Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Serotonin Receptors : Interaction with 5-HT receptors may mediate antidepressant and anxiolytic effects.
- Dopamine Receptors : Antipsychotic effects are likely mediated through D2 receptor antagonism.
- Neurotrophic Factors : The compound may enhance the expression of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and growth.
Case Studies
Several case studies highlight the efficacy and safety profile of benzazepine derivatives:
-
Case Study on Depression :
- A clinical trial involving a related compound showed a statistically significant reduction in depression scores compared to placebo over an 8-week period.
-
Neuroprotection in Animal Models :
- In vivo studies demonstrated that administration of similar benzazepine derivatives significantly reduced neuronal loss in models of ischemic stroke.
-
Antipsychotic Efficacy :
- A double-blind study indicated that patients treated with a piperazine-based derivative experienced a marked improvement in psychotic symptoms compared to those receiving standard treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
